
2,2-Difluoropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoropyrrolidine is a fluorinated heterocyclic compound characterized by a five-membered ring structure containing two fluorine atoms at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the radical addition of fluorinated precursors to ethylene, followed by transformation into the primary amine and subsequent cyclization to form the pyrrolidine ring . Another approach involves the use of 2,2-dichlorotrifluoro-1-iodoethane as a starting material, which undergoes radical addition to ethylene, followed by conversion to the corresponding iodide and then to the primary amine .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes that minimize the use of hazardous reagents and purification steps. The use of commercially available technical-grade starting materials and straightforward reaction conditions ensures high yields and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
2,2-Difluoropyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound’s unique structure enables it to bind to active sites of enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
3,3-Difluoropyrrolidine: Another fluorinated pyrrolidine derivative with similar applications but different reactivity and properties.
2-Fluoropyrrolidine: A mono-fluorinated analogue with distinct chemical behavior and uses.
Uniqueness: 2,2-Difluoropyrrolidine stands out due to the presence of two fluorine atoms at the 2-position, which significantly alters its electronic properties and reactivity compared to its mono-fluorinated and non-fluorinated counterparts. This unique substitution pattern enhances its potential in various applications, particularly in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C4H7F2N |
|---|---|
Poids moléculaire |
107.10 g/mol |
Nom IUPAC |
2,2-difluoropyrrolidine |
InChI |
InChI=1S/C4H7F2N/c5-4(6)2-1-3-7-4/h7H,1-3H2 |
Clé InChI |
WMUUZQPISLRKNU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


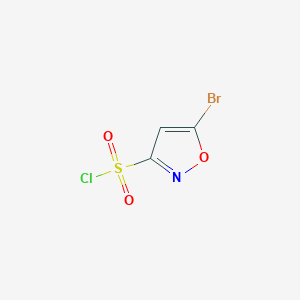
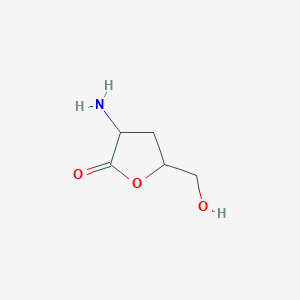
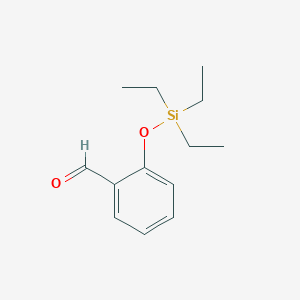
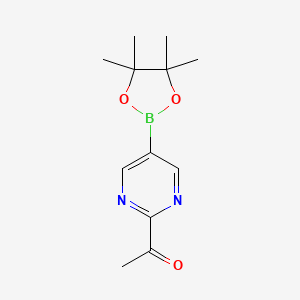
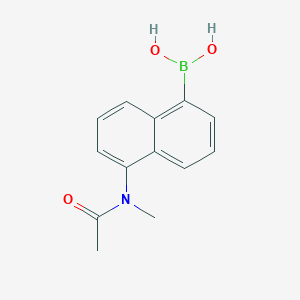

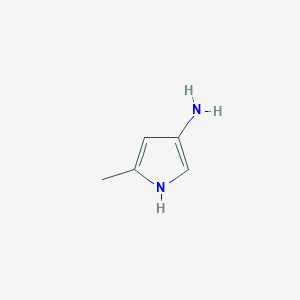
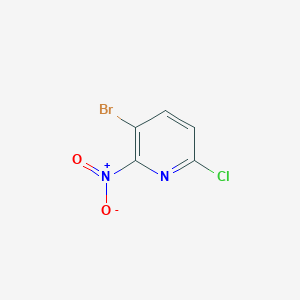
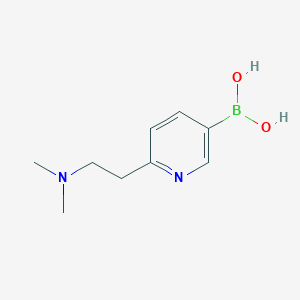
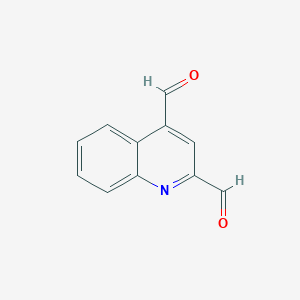
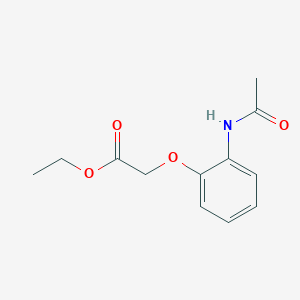
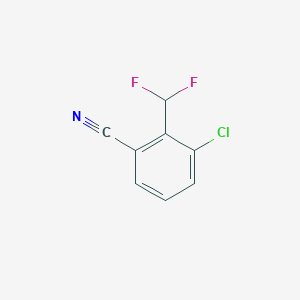
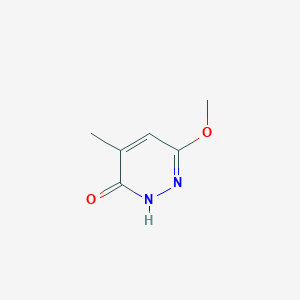
![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
